2,5-dibromo-N,N-diethylbenzenesulfonamide
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Overview
Description
2,5-Dibromo-N,N-diethylbenzenesulfonamide is an organic compound with the molecular formula C10H13Br2NO2S and a molecular weight of 371.09 g/mol . This compound is characterized by the presence of two bromine atoms attached to the benzene ring and a sulfonamide group with diethyl substituents. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2,5-dibromo-N,N-diethylbenzenesulfonamide typically involves the bromination of N,N-diethylbenzenesulfonamide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,5-Dibromo-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dibromo-N,N-diethylbenzenesulfonamide has several applications in scientific research:
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dibromo-N,N-diethylbenzenesulfonamide involves its interaction with molecular targets through its bromine and sulfonamide groups. The bromine atoms can participate in electrophilic substitution reactions, while the sulfonamide group can form hydrogen bonds and interact with biological molecules. These interactions can affect various molecular pathways and processes, depending on the specific application .
Comparison with Similar Compounds
2,5-Dibromo-N,N-diethylbenzenesulfonamide can be compared with other similar compounds, such as:
2-Bromo-N,N-diethylbenzenesulfonamide: This compound has only one bromine atom and may exhibit different reactivity and applications.
2,4-Dibromo-N,N-diethylbenzenesulfonamide: The position of the bromine atoms can influence the compound’s chemical properties and reactivity.
N,N-Diethylbenzenesulfonamide: Lacking bromine atoms, this compound has different chemical behavior and applications.
Properties
IUPAC Name |
2,5-dibromo-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br2NO2S/c1-3-13(4-2)16(14,15)10-7-8(11)5-6-9(10)12/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUIWCDXWUSHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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